1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Overview
Description
1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.17360725 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polybenzoxazine Synthesis
A study by Trejo-Machin et al. (2017) discusses phloretic acid, a phenolic compound that can be synthesized from phloretin, a by-product of apple tree leaves. This compound has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. It's a sustainable alternative to phenol for providing the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach opens up a multitude of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Fluorescent Derivatives
Padalkar et al. (2011) describe the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives from p-N,N-diethyl amino salicylaldehyde. These compounds show single absorption and dual emission characteristics, suggesting their potential in developing new materials with unique photo-physical properties (Padalkar et al., 2011).
Antioxidant and Antiproliferative Activities
Baldisserotto et al. (2020) focus on benzimidazole derivatives with phenolic hydroxy groups and hydrazone moiety for their potential as radical-scavenger and antioxidant agents. These molecules exhibit high antioxidant activity, photoprotective activity against UV rays, and antiproliferative activity against melanoma cells, indicating their applicability in pharmaceuticals and dermocosmetics (Baldisserotto et al., 2020).
Azole Condensation with 2-Hydroxybenzyl Alcohols
Research by Sidorina and Osyanin (2007, 2008) delves into the condensation of 1H-azoles with 2-hydroxybenzyl alcohols, leading to the synthesis of 2-(1H-azol-1-ylmethyl)phenols and other compounds. This study provides insights into the chemical reactions and potential applications of these compounds in various scientific fields (Sidorina & Osyanin, 2007), (Sidorina & Osyanin, 2008).
DNA Binding and Cytotoxicity of Benzimidazole Compounds
A study by Paul et al. (2015) explores new benzimidazole containing compounds for their DNA binding, cellular DNA lesion, and cytotoxicity. This research could be pivotal in the development of new therapeutic agents targeting cancer cells (Paul et al., 2015).
Synthesis of Novel Benzimidazole Derivatives
Shaharyar et al. (2016) synthesized various derivatives of benzimidazole and assessed their anticonvulsant activity. This work contributes to the field of medicinal chemistry, particularly in developing new treatments for neurological disorders (Shaharyar et al., 2016).
Neuropeptide Y Receptor Antagonists Synthesis
Zarrinmayeh et al. (1998) discuss the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. This research highlights the role of benzimidazole derivatives in the development of new therapeutic agents for obesity (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
1-[2-(hydroxymethyl)benzimidazol-1-yl]-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-15-24-25-22-8-4-5-9-23(22)26(24)14-19(28)17-30-21-12-10-20(11-13-21)29-16-18-6-2-1-3-7-18/h1-13,19,27-28H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSJEFQTMMUMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4N=C3CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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